Nitrocefin
Overview
Description
Nitrocefin is a chromogenic cephalosporin substrate used to detect the presence of beta-lactamase enzymes, which are important mediators of bacterial antibiotic resistance . It allows for rapid detection using few materials and inexpensive equipment .
Synthesis Analysis
A practical synthesis of Nitrocefin has been reported, which is a key reagent for high and low throughput assays of the activities of penicillin-binding proteins (PBPs) and beta-lactamases . This compound is commercially available but is prohibitively expensive because of the circuitous routes to its synthesis. A three-step synthesis of Nitrocefin has been described that gives an overall yield of 44% .Molecular Structure Analysis
Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . As a cephalosporin, Nitrocefin contains a beta-lactam ring which is susceptible to beta-lactamase mediated hydrolysis .Chemical Reactions Analysis
Nitrocefin is a highly activated, chromogenic cephalosporin derivative that exhibits steady-state solvent kinetic isotope effects of 1.4 on both V and V/K . It undergoes a distinctive color change from yellow to red as the amide bond in the β-lactam ring is hydrolyzed by β-lactamase .Physical And Chemical Properties Analysis
Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . It is a solid substance and has a solubility of 100 mg/mL in DMSO (ultrasonic) .Scientific Research Applications
Synthesis and Drug Discovery Applications : Nitrocefin is crucial in assays for penicillin-binding proteins (PBPs) and beta-lactamases. PBPs are targeted for antibiotic discovery, while beta-lactamases are focused on for inhibitors of resistance determinants in beta-lactam antibiotics. A practical synthesis route has been developed for Nitrocefin, aiding in drug discovery processes (Lee, Hesek, & Mobashery, 2005).
Detection of Beta-Lactamase in Spinal Fluid : Nitrocefin has been used to detect beta-lactamase in the cerebrospinal fluid of patients with ampicillin-resistant Haemophilus influenzae meningitis. This application is significant for the rapid identification of bacterial resistance mechanisms (Boughton, 1982).
Beta-Lactamase Inhibition Profiles : A novel nitrocefin competition assay was developed to determine the inhibition profiles of beta-lactamases. This method aids in the discrimination of beta-lactamase types and is useful in screening isolates for new beta-lactamase types (Papanicolaou & Medeiros, 1990).
Study of Metallo-Beta-Lactamase : Nitrocefin has been used in studies to understand the kinetic mechanism of metallo-beta-lactamase L1 from Stenotrophomonas maltophilia, which hydrolyzes penicillins and cephalosporins. These studies contribute to understanding bacterial resistance to beta-lactam antibiotics (McManus-Munoz & Crowder, 1999).
Enhancing Outer Membrane Permeability : In microbiological studies, Nitrocefin's hydrolysis by periplasmic beta-lactamase in Pseudomonas aeruginosa cells was used to assess the influence of various compounds on the bacterium's outer membrane permeability. This has implications for understanding bacterial defense mechanisms and drug delivery (Hancock & Wong, 1984).
Safety And Hazards
Future Directions
Nitrocefin is routinely used to detect the presence of beta-lactamase enzymes produced by various microbes . It allows for rapid beta-lactamase detection using few materials and inexpensive equipment . The literature suggests that Nitrocefin and its analogues continue to be of interest in the synthesis of drugs and pharmaceutically oriented molecules .
properties
IUPAC Name |
(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIIDJCEODSHA-OQRUQETBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318525 | |
Record name | Nitrocefin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrocefin | |
CAS RN |
41906-86-9 | |
Record name | Nitrocefin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41906-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrocefin [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrocefin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrocefin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROCEFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWP54G0J8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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